Product packaging for Destruxin E(Cat. No.:)

Destruxin E

Cat. No.: B1194089
M. Wt: 593.7 g/mol
InChI Key: NIAYGGCQOYIHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Destruxin E is a cyclic depsipeptide mycotoxin belonging to the destruxin family, which is produced by entomopathogenic fungi such as Metarhizium species . These compounds are known for their high insecticidal activity; destruxins can disrupt calcium balance in insect cells, inhibit vascular-type ATPase, and act as immunosuppressants, making them a key subject of study in the development of novel biological control agents . Research indicates that the production of specific destruxin analogs, including this compound, varies between fungal species and can be influenced by environmental factors, such as cultivation with different plant hosts . As a naturally occurring cyclic peptide, this compound provides researchers with a valuable tool for exploring insect pathology, host-pathogen interactions, and the potential for new insecticidal modes of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47N5O8 B1194089 Destruxin E

Properties

Molecular Formula

C29H47N5O8

Molecular Weight

593.7 g/mol

IUPAC Name

16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)

InChI Key

NIAYGGCQOYIHAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C

Synonyms

cyclo(N-methyl-L-alanyl-beta-alanyl-4,5-anhydro-3-deoxy-D-erythro-pentonoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl)
destruxin DE
destruxin E
E-destruxin

Origin of Product

United States

Microbial Producers and Production Strategies of Destruxin E

Fungal Strains Producing Destruxin E

A variety of fungal species have been identified as producers of this compound. These fungi are found in diverse ecological niches and exhibit a range of production capabilities.

Identification and Characterization of Producer Strains

This compound was first isolated from the culture medium of a Metarhizium anisopliae strain. bris.ac.uk Since then, numerous other fungal species have been identified as producers. These include other Metarhizium species, as well as fungi from the genera Entomophthora, Oospora, Alternaria, Nigrosabulum, and Beauveria. bris.ac.ukresearchgate.netopen.ac.uk

The primary producers of destruxins, including this compound, are entomopathogenic fungi belonging to the genus Metarhizium. researchgate.net Species such as Metarhizium anisopliae, Metarhizium robertsii, and Metarhizium brunneum are well-documented producers. researchgate.netpeerj.com Other reported producers include Alternaria brassicae, a plant pathogen, Nigrosabulum globosum, a coprophilous fungus, and Beauveria felina. bris.ac.ukresearchgate.netmdpi.com The fungus Oospora destructor has also been noted as a source of destruxins. bris.ac.ukresearchgate.net While Entomophthora species are known to produce other toxins, their production of this compound is also cited. open.ac.ukannualreviews.org

Table 1: Fungal Producers of this compound

Fungal GenusSpeciesCommon Association
Metarhiziumanisopliae, robertsii, brunneumEntomopathogenic
EntomophthoraspeciesEntomopathogenic
Oosporadestructor
AlternariabrassicaePlant pathogen
NigrosabulumglobosumCoprophilous
BeauveriafelinaEntomopathogenic

Genetic Diversity and Strain-Specific Production Profiles

Significant variation in this compound production exists not only between different fungal species but also among different strains of the same species. researchgate.net This variability is attributed to the genetic diversity within fungal populations. For instance, studies on various Metarhizium isolates have demonstrated a wide range of production levels for Destruxins A, B, and E. nih.govusu.edu Some strains may produce high titers of this compound, while others may produce very little or none at all. nih.govusu.edu

The production profile of destruxins can be influenced by the host range of the fungal strain. researchgate.net Generalist species, such as some strains of M. anisopliae, often produce a broader range of destruxins, including this compound, in significant quantities. cabidigitallibrary.org In contrast, specialist species may have a more limited destruxin profile. cabidigitallibrary.org The genetic basis for destruxin biosynthesis has been linked to a specific gene cluster, and the presence and expression levels of these genes, such as dtxS1, are critical for toxin production. pnas.org The evolution and acquisition of this gene cluster are thought to be linked to the host specificity of the fungal lineage. pnas.orgpnas.org

Fermentation Techniques for this compound Production

The production of this compound is typically achieved through fermentation, with submerged fermentation being the most commonly employed technique. Optimization of fermentation parameters is crucial for maximizing yields.

Submerged Fermentation Optimization

Submerged fermentation, where the fungus is grown in a liquid nutrient medium, is a widely used method for producing this compound. ajbasweb.comdss.go.th The composition of the culture medium is a critical factor influencing production. Maltose (B56501) has been identified as a favorable carbon source, and peptone is often used as a nitrogen source. ajbasweb.comdss.go.th The addition of precursors, such as β-alanine, to the culture medium can significantly enhance the yield of destruxins. dss.go.thresearchgate.net

Several studies have focused on optimizing the culture conditions for enhanced this compound production. For example, the addition of antioxidants like menadione (B1676200) to the culture of M. anisopliae F061 has been shown to increase the yield of this compound. nih.gov In shaker flask cultivations, the addition of 0.015% menadione resulted in a this compound production of 220.4 mg/l, a significant increase from the 90.2 mg/l produced in the control cultivation. nih.gov The pH of the culture medium also plays a vital role. Maintaining a controlled pH of 4.0 in a 5-liter stirred-tank bioreactor with menadione addition led to a this compound yield of 454.6 mg/l after 7 days. nih.gov

The production of destruxins is also influenced by the growth phase of the fungus, with production occurring during both the exponential and stationary phases. nih.gov However, nutrient availability, particularly nitrogen, is a key factor, with nitrogen exhaustion leading to a decline in destruxin production. nih.gov

Table 2: Submerged Fermentation Parameters for Destruxin Production

FungusCarbon SourceNitrogen SourceAdditivepHTemperature (°C)Yield
Metarhizium anisopliaeMaltosePeptone--28-
Metarhizium anisopliae F061--Menadione (0.015%)4.0-454.6 mg/l (in 5-L bioreactor)
Metarhizium anisopliaeSucrosePeptone---6.89 µg/mL (Destruxin A)

Solid-State Fermentation Approaches

Solid-state fermentation (SSF) is a process where microorganisms are cultivated on solid substrates in the absence of free-flowing water. niras.com While submerged fermentation is more common for this compound production, SSF has also been explored. In one study, Metarhizium anisopliae MA-126 was cultured using both solid-state and liquid-state fermentation, and this compound chlorohydrin and this compound diol were isolated from the solid-state fermentation. airitilibrary.comncl.edu.tw Another study noted that while two strains of M. anisopliae did not produce destruxins in large-scale fermenter cultures or on solid Czapek Dox agar, the production of major destruxins A and B was observed when grown on rice for up to 10-30 days. researchgate.net

Bioreactor Design and Process Scale-Up Considerations

For large-scale production of this compound, the design of the bioreactor and the scale-up of the fermentation process are critical considerations. fao.org Stirred-tank bioreactors and airlift bioreactors are commonly used for submerged fermentation. nih.govnumberanalytics.com In a study using M. anisopliae F061, cultivation in a 20-liter airlift bioreactor at a controlled pH of 4.0 yielded 406.0 mg/l of this compound on the ninth day. nih.gov This was significantly higher than the 203.3 mg/l obtained in a standard cultivation without pH control. nih.gov

The scale-up process aims to translate the success of laboratory-scale fermentation to a commercially viable scale. youtube.com A key parameter in the scale-up of aerobic fermentation is the volumetric oxygen transfer coefficient (kLa), which characterizes the efficiency of oxygen transport from the gas phase to the liquid phase. youtube.commdpi.com Maintaining a constant kLa across different fermenter sizes is often a goal during scale-up. mdpi.com Other factors to consider include agitation speed, aeration rate, and the physical properties of the culture medium. mdpi.com The ultimate success of the scale-up is validated by experimental results that show no significant difference in product yield and quality between the small-scale and large-scale fermentations. youtube.com

Nutritional and Environmental Factors Influencing Biosynthesis Yield

The biosynthesis of this compound is intricately linked to the nutritional and environmental conditions provided during the fermentation process. The availability of specific nutrients and the regulation of physical parameters can dramatically impact the final yield of the compound.

The type and concentration of carbon and nitrogen sources in the culture medium are critical determinants of this compound production. Studies have shown that the choice of these macronutrients directly influences the metabolic pathways of the fungus, thereby affecting the synthesis of secondary metabolites.

Research indicates that nitrogen availability significantly influences destruxin production. nih.govresearchgate.net Nitrogen exhaustion in the culture medium has been shown to lead to a noticeable decrease in the amount of destruxins produced relative to the fungal biomass. nih.govresearchgate.net Conversely, carbon exhaustion appears to have a less pronounced effect, with destruxin production continuing even after the depletion of the primary carbon source, such as glucose. nih.govresearchgate.net

Different carbon sources can lead to varying yields of destruxins. For instance, some studies have found maltose to be a superior carbon source for the production of certain destruxins compared to glucose. dss.go.th Similarly, the choice of nitrogen source is crucial. Peptone has been identified as an effective nitrogen source for destruxin production in some Metarhizium strains. dss.go.thoup.com The carbon-to-nitrogen (C:N) ratio is another important factor, with optimized ratios leading to enhanced production of this compound. researchgate.net For instance, a C:N ratio of approximately 3.46 has been found to be optimal for this compound recovery in one study. researchgate.net

**Table 1: Effect of Carbon and Nitrogen Sources on Destruxin Production by *Metarhizium anisopliae***

Carbon Source Nitrogen Source Destruxin A Yield (mg/L) Destruxin B Yield (mg/L) Reference
Maltose Peptone - 77 dss.go.th
Glucose Peptone 3.8 57 dss.go.th
Czapek-Dox Broth Peptone - - dss.go.th
Maltose Yeast Extract - - dss.go.th
Czapek-Dox Broth Yeast Extract - - dss.go.th

Data derived from a study on *Metarhizium anisopliae, highlighting the impact of different carbon and nitrogen combinations on the production of Destruxins A and B. While specific data for this compound was not provided in this particular table, it illustrates the principle of nutrient source influence.*

The pH of the culture medium and the incubation temperature are critical environmental parameters that regulate the growth of Metarhizium species and, consequently, the production of this compound. The optimal pH and temperature can vary between different fungal strains.

Studies have demonstrated that controlling the pH of the culture medium can significantly enhance this compound production. For example, in a study with Metarhizium anisopliae F061, maintaining the pH at 4.0 in a stirred-tank bioreactor resulted in a this compound yield of 454.6 mg/l after 7 days. nih.gov This was a substantial increase compared to cultures where the pH was not controlled or was maintained at a more acidic pH of 2.0. nih.gov Another study identified an optimal pH of 6.99 for this compound recovery. researchgate.net The final pH of the culture medium is often influenced by the nitrogen source used. dss.go.th

Temperature also plays a crucial role. Research has identified an optimal temperature of 25.14 °C for the recovery of this compound in one set of experiments. researchgate.net Different temperatures can affect not only the growth rate of the fungus but also the activity of the enzymes involved in the biosynthetic pathway of destruxins. researchgate.net

Table 2: Influence of pH on this compound Production by Metarhizium anisopliae F061

pH Condition This compound Yield (mg/L) Cultivation Time (days) Bioreactor Type Reference
Controlled at 4.0 454.6 7 5-L Stirred-Tank nih.gov
No pH Control ~15 7 5-L Stirred-Tank nih.gov
Controlled at 2.0 ~30 7 5-L Stirred-Tank nih.gov
Controlled at 4.0 406.0 9 20-L Airlift nih.gov
No pH Control 203.3 11 20-L Airlift nih.gov

This table summarizes the significant impact of pH control on this compound yield in different bioreactor setups.

Aeration and agitation are critical physical parameters in submerged fermentation, as they influence the transfer of oxygen and nutrients to the microbial cells. The production of this compound by Metarhizium is sensitive to these dynamics.

Generally, destruxin production in bioreactors with controlled aeration tends to be lower than in shake flasks, suggesting that the oxygen supply is a key factor. nih.govresearchgate.net However, the relationship is not always straightforward. One study found that increasing the aeration rate from 0.5 to 1.5 volume of air per volume of medium per minute (vvm) greatly increased the concentration of Destruxin B. gigvvy.com In some cases, agitation speed appears to have a less significant direct effect on destruxin production, although it does enhance the mixing and mass transfer within the bioreactor. dss.go.th The interplay between aeration and agitation is complex and needs to be optimized for each specific fungal strain and bioreactor configuration to maximize this compound yield.

Destruxins are typically produced during both the exponential and stationary phases of fungal growth. nih.gov The timing of the first detection of destruxins in the culture medium can vary depending on the fungal isolate and the medium composition, with some studies detecting this compound as early as day 2 of submerged culture. nih.govplos.org The concentration of this compound generally increases over time, reaching a peak before potentially declining. The optimal incubation time for maximum production varies among different Metarhizium strains. For example, one study found that 10 days was optimal for one strain, while another required 20 days. asm.org Research has also shown that the production of different destruxins can be correlated, with a decrease in Destruxin A sometimes paralleling an increase in this compound. pnas.org

Table 3: Time Course of this compound Production by Metarhizium anisopliae s.l. ARSEF 759

Incubation Time (days) This compound Concentration (mg/g dry weight mycelium) Reference
1 Not Detected nih.gov
2 0.55 nih.gov
3 - nih.gov
4 - nih.gov
5 - nih.gov

This table illustrates the onset of this compound production in a specific *Metarhizium strain, highlighting the importance of incubation time.*

Biosynthesis of Destruxin E

Precursor Pathways and Incorporation

The assembly of the Destruxin E backbone relies on the provision of specific precursor molecules: one α-hydroxy acid and five amino acids. pnas.org The biosynthesis of these precursors is a critical preparatory stage for the main nonribosomal peptide synthesis.

The initial substrate for the assembly line is α-hydroxyisocaproic acid (HIC). pnas.org It is hypothesized that the amino acid L-leucine serves as the initial precursor for HIC. pnas.orgresearchgate.net This transformation likely involves the deamination of leucine (B10760876) into α-ketoisocaproic acid by a yet-unidentified leucine transaminase, which is then reduced to form HIC. pnas.orgresearchgate.net

The five amino acid residues incorporated into the destruxin core are L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. pnas.org The β-alanine residue is synthesized from L-aspartic acid through a decarboxylation reaction. pnas.org Isotope labeling studies have confirmed that the N-methyl groups on L-valine and L-alanine are derived from L-methionine. nih.gov Furthermore, NMR analysis has shown that intact acetate (B1210297) units are incorporated into the α-hydroxy acid moiety, highlighting the role of primary metabolism in supplying the building blocks for this complex secondary metabolite. nih.gov

Enzymology of this compound Biosynthesis

The synthesis of this compound is a multi-enzyme process involving a central nonribosomal peptide synthetase (NRPS) and several tailoring enzymes that create the final, functional molecule.

Nonribosomal Peptide Synthetase (NRPS) Systems (e.g., DtxS1)

The core of the destruxin assembly line is a large, multifunctional enzyme known as Destruxin Synthetase 1 (DtxS1). pnas.orgnih.gov DtxS1 is a classic nonribosomal peptide synthetase, which functions as a modular assembly line to sequentially link the precursor monomers. pnas.orgresearchgate.net The gene encoding this enzyme, dtxS1, is found within a conserved gene cluster in producing organisms like Metarhizium robertsii. vulcanchem.comcas.cn

DtxS1 contains six distinct modules, with each module responsible for the recognition, activation, and incorporation of one specific monomer (the α-hydroxy acid and the five amino acids). pnas.orgresearchgate.net Each typical module is composed of three essential domains:

Adenylation (A) domain: This domain selects a specific substrate (an amino acid or hydroxy acid) and activates it by consuming ATP. frontiersin.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated monomer is transferred to the T domain, where it is covalently bound as a thioester. frontiersin.orgfrontiersin.org

Condensation (C) domain: This domain catalyzes the formation of a peptide bond (or an ester bond in the case of the hydroxy acid) between the substrate held by its own module and the growing peptide chain attached to the previous module. frontiersin.org

The arrangement of the six modules on DtxS1 follows a colinearity rule, where the sequence of modules dictates the sequence of monomers in the final peptide. nih.gov Notably, two of the six adenylation domains in DtxS1 exhibit substrate promiscuity, allowing them to select different amino acids, which leads to the synthesis of various destruxin analogs alongside the main products. pnas.orgvulcanchem.com The final two modules of DtxS1 also contain N-methyltransferase (MT) domains, which are responsible for the N-methylation of L-valine and L-alanine residues during the assembly process. researchgate.netresearchgate.net

Post-NRPS Modifications and Cyclization (e.g., Cytochrome P450 enzyme DtxS2, Aldo-keto reductase DtxS3, Aspartic acid decarboxylase DtxS4)

While the NRPS assembly line constructs the linear precursor, several other key enzymes, encoded by genes within the same cluster, are required to produce the final this compound molecule. These enzymes are responsible for both synthesizing essential precursors and performing critical post-assembly modifications. pnas.orgcas.cn

DtxS2 (Cytochrome P450): This enzyme is a crucial tailoring enzyme that acts after the initial destruxin ring is formed. pnas.org The DtxS1 synthetase primarily produces Destruxin B. pnas.orgresearchgate.net DtxS2, a cytochrome P450 monooxygenase, then catalyzes a series of oxidative reactions to convert Destruxin B into other derivatives, including this compound. pnas.orgnih.gov The proposed pathway to this compound involves several steps catalyzed by DtxS2:

Hydroxylation of Destruxin B to form Destruxin C. researchgate.net

Further oxidation of Destruxin C to yield Destruxin D. researchgate.net

Oxidation and desaturation of Destruxin D to produce Destruxin A. researchgate.net

Finally, epoxidation of Destruxin A by DtxS2 results in the formation of this compound. researchgate.net

DtxS3 (Aldo-keto reductase): This enzyme is responsible for providing the very first building block for the NRPS assembly line. pnas.org DtxS3 is an aldo-keto reductase that converts α-ketoisocaproic acid into α-hydroxyisocaproic acid (HIC). pnas.orgnih.gov Experiments with null mutants have shown that deleting the dtxS3 gene abolishes all destruxin production; however, production can be restored by feeding the culture with HIC, confirming the enzyme's role in synthesizing this essential precursor. pnas.org

DtxS4 (Aspartic acid decarboxylase): This enzyme provides the final amino acid substrate for the DtxS1 assembly line. pnas.org DtxS4 is an aspartic acid decarboxylase that catalyzes the conversion of L-aspartic acid into β-alanine. pnas.orgnih.gov Similar to dtxS3 mutants, strains lacking a functional dtxS4 gene cannot produce any destruxins unless the growth medium is supplemented with β-alanine. pnas.org

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Type Function
DtxS1 Nonribosomal Peptide Synthetase (NRPS) Assembles the hexadepsipeptide backbone from precursor molecules; primarily synthesizes Destruxin B. pnas.orgnih.govresearchgate.net
DtxS2 Cytochrome P450 Catalyzes a series of post-NRPS oxidative modifications, converting Destruxin B into other analogs, ultimately leading to this compound via epoxidation of Destruxin A. pnas.orgresearchgate.net
DtxS3 Aldo-keto reductase Synthesizes the precursor α-hydroxyisocaproic acid (HIC) from α-ketoisocaproic acid. pnas.orgnih.gov
DtxS4 Aspartic acid decarboxylase Synthesizes the precursor β-alanine from L-aspartic acid. pnas.orgnih.gov

Genetic Basis of this compound Production

The capacity of a fungus to produce this compound is encoded in its genome, specifically within a set of co-located genes known as a biosynthetic gene cluster (BGC).

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for destruxin biosynthesis were identified in the entomopathogenic fungus Metarhizium robertsii through comparative genomics and targeted gene disruption studies. pnas.orgcas.cnpnas.org These genes are organized into a discrete BGC, which ensures the coordinated expression of all necessary enzymes. pnas.org The core of this cluster is the massive dtxS1 gene, which encodes the central NRPS enzyme. pnas.orgresearchgate.netasm.org Flanking dtxS1 are the genes for the tailoring enzymes: dtxS2 (cytochrome P450), dtxS3 (aldo-keto reductase), and dtxS4 (aspartic acid decarboxylase). pnas.orgcas.cn The entire BGC in M. robertsii ARSEF 23 spans approximately 33 kilobases. cityu.edu.hk The presence or absence of this gene cluster, particularly the dtxS1 gene, determines the ability of a fungal species or strain to produce destruxins. pnas.orgcas.cn This genetic capability is linked to the evolution of a broad insect host range in generalist Metarhizium species, whereas specialist species often lack the cluster. pnas.orgresearchgate.net

Table 2: Genes in the Metarhizium robertsii Destruxin Biosynthetic Cluster

Gene Encoded Protein Putative Function in this compound Biosynthesis
dtxS1 Nonribosomal Peptide Synthetase Core enzyme for peptide assembly. pnas.orgcas.cn
dtxS2 Cytochrome P450 Post-NRPS modification (oxidation, epoxidation). pnas.orgcas.cn
dtxS3 Aldo-keto reductase Precursor (HIC) synthesis. pnas.orgcas.cn
dtxS4 Aspartic acid decarboxylase Precursor (β-alanine) synthesis. pnas.orgcas.cn

Transcriptional Regulation of BGCs

The regulation of the destruxin BGC is complex and not yet fully understood, though several factors are known to influence its expression. pnas.org Studies of dtxS1 expression show that transcription levels are generally low during the initial phases of fungal growth and increase over time. researchgate.net This suggests a growth-phase-dependent regulatory mechanism.

Gene Knockout and Overexpression Studies

The genetic foundation for the biosynthesis of the destruxin family, including this compound, has been elucidated through targeted gene disruption studies, particularly in the fungus Metarhizium robertsii. pnas.orgnih.gov These investigations have identified a specific biosynthetic gene cluster (BGC) essential for production.

A pivotal gene in this cluster is dtxS1, which encodes a large, multi-module nonribosomal peptide synthetase (NRPS). pnas.orgnih.govresearchgate.net This enzyme is responsible for the sequential selection and assembly of the core peptide backbone of destruxins. pnas.org Targeted knockout of the dtxS1 gene in M. robertsii results in a complete cessation of all destruxin production, confirming its indispensable role in initiating the biosynthetic pathway. pnas.orgnih.gov Conversely, many strains of the related fungus M. acridum, a host-specific pathogen, naturally lack the dtxS1 gene and are consequently incapable of producing most destruxins, including Destruxin B and its derivatives like this compound. asm.org

Further studies have characterized other key enzymes within the cluster. pnas.orgnih.gov The gene dtxS2 encodes a cytochrome P450 monooxygenase. pnas.orgpnas.org When dtxS2 is deleted, the fungus can no longer produce Destruxin A, C, D, or E; instead, it accumulates the precursor Destruxin B and its analogues, Destruxin B2 and desmethyl-destruxin B. pnas.orgpnas.org This demonstrates that DtxS2 is the enzyme that converts Destruxin B into other destruxin variants through a series of hydroxylation and epoxidation reactions. pnas.orgnih.gov

The biosynthesis of the precursor molecules required for the NRPS assembly line is also governed by genes within the cluster. The gene dtxS3, which codes for an aldo-keto reductase, is responsible for producing α-hydroxyisocaproic acid (HIC), the initial building block for the destruxin scaffold. pnas.orgnih.gov A knockout mutant of dtxS3 fails to produce any destruxins; however, production can be restored by supplying the culture with exogenous HIC. pnas.orgpnas.org Similarly, the gene dtxS4, an aspartate decarboxylase, provides the β-alanine residue. pnas.orgnih.gov Deletion of dtxS4 halts destruxin synthesis, which can be rescued by the addition of β-alanine to the mutant culture. pnas.orgpnas.org

These gene knockout studies have been fundamental in mapping the biosynthetic pathway of destruxins and confirming the specific function of each core gene in the production of this compound.

Table 1: Effects of Gene Knockout on Destruxin Production in M. robertsii This table summarizes the findings from targeted gene deletion experiments on the destruxin biosynthetic gene cluster.

Gene DeletedEncoded EnzymeFunction in PathwayEffect on Destruxin ProductionReference
dtxS1Nonribosomal Peptide Synthetase (NRPS)Assembles the core hexadepsipeptide backbone.Complete loss of all destruxin production. pnas.orgnih.govresearchgate.net
dtxS2Cytochrome P450Converts Destruxin B into other derivatives (A, C, D, E).Production of this compound is abolished; accumulation of Destruxin B, B2, and desmethyl-B. pnas.orgpnas.org
dtxS3Aldo-keto ReductaseSynthesizes α-hydroxyisocaproic acid (HIC), the starter unit.Complete loss of all destruxin production; rescued by adding HIC. pnas.orgpnas.org
dtxS4Aspartate DecarboxylaseSynthesizes β-alanine, a core amino acid residue.Complete loss of all destruxin production; rescued by adding β-alanine. pnas.orgpnas.org

Pathway Engineering for Enhanced Production or Novel Analogues

The detailed understanding of the this compound biosynthetic pathway gained from genetic studies has created opportunities for metabolic pathway engineering. amazonaws.com These strategies aim to either increase the yield of this compound or generate novel, structurally related compounds. researchgate.netcnr.it

One approach to enhanced production involves optimizing culture conditions and supplementing with biosynthetic stimulants. Research has shown that the addition of the antioxidant menadione (B1676200) (Vitamin K3) to cultures of Metarhizium anisopliae can significantly boost the production of this compound. nih.gov In controlled bioreactor experiments, the yield of this compound was increased several-fold compared to standard cultivations, demonstrating that manipulating cellular redox processes can enhance the output of the biosynthetic pathway. nih.gov

Table 2: Enhanced Production of this compound in M. anisopliae F061 This table presents data on the increased yield of this compound through the addition of an antioxidant stimulant.

Cultivation ConditionThis compound Yield (mg/L)Fold Increase vs. ControlReference
Shaker Flask (Control)90.2- nih.gov
Shaker Flask (+ 0.015% Menadione)220.4~2.4x nih.gov
5-L Bioreactor (pH 4.0 + Menadione)454.6~5.0x (vs. shaker control) nih.gov

Pathway engineering can also be used to generate novel analogues through biotransformation. cnr.it The functional characterization of the dtx gene cluster provides a clear roadmap for such efforts. For instance, feeding Destruxin B to a ΔdtxS1 mutant strain of M. robertsii, which cannot produce its own destruxins but still possesses a functional DtxS2 enzyme, resulted in the successful conversion of the supplemented precursor into this compound and Destruxin A. pnas.orgpnas.org This demonstrates the potential of using genetically modified fungal strains as biocatalysts to create specific destruxin derivatives.

Future strategies for enhancing production or creating novel analogues may involve more advanced techniques such as promoter engineering to directly modulate the expression of the dtx biosynthetic gene cluster or the heterologous expression of the entire pathway in a more tractable host organism. rsc.orgamazonaws.com By manipulating the substrate specificity of the DtxS1 adenylation domains or combining genes from different biosynthetic pathways, it may be possible to generate a wide array of new-to-nature destruxin compounds.

Structural Modifications and Analogues of Destruxin E

Total Synthesis Approaches to Destruxin E and Its Analogues

Cyclization Methods (e.g., Macrolactonization)

The formation of the 19-membered macrocyclic structure is a critical step in the total synthesis of this compound and its analogues. jst.go.jpnii.ac.jpresearchgate.net Macrolactonization, the formation of a large lactone ring, is a key strategy employed for this purpose. jst.go.jpbris.ac.uknii.ac.jpresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

A commonly utilized macrolactonization method involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in combination with 4-(dimethylamino)pyridine N-oxide (DMAPO) as coupling reagents. bris.ac.uknii.ac.jpresearchgate.netnih.govnih.gov This reaction is typically performed under high dilution conditions, such as concentrations of 3 mM or 6 mM, to effectively prevent the formation of undesirable dimerized products. bris.ac.uknih.gov

The synthesis of this compound and its analogues often proceeds through a multi-step approach:

Precursor Synthesis : Linear cyclization precursors are synthesized, often via solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS, for instance, involves peptide elongation from polymer-supported β-alanine, followed by cleavage from the polymer support under weakly acidic conditions to yield the cyclization precursor. jst.go.jpbris.ac.ukresearchgate.netnih.govnih.gov Scalable solution-phase synthesis has also been developed to produce key components on a gram scale. jst.go.jpresearchgate.netresearchgate.netresearchgate.netnih.govacs.org

Macrolactonization : The linear cyclization precursor undergoes macrolactonization using reagents like MNBA/DMAPO to form the macrolactone. This step has been reported to proceed smoothly, affording the desired macrocycle in moderate yields. bris.ac.uknii.ac.jpresearchgate.netnih.govnih.gov

Epoxide Formation : Following macrocyclization, the epoxide moiety in the side chain is formed in subsequent steps. jst.go.jpbris.ac.ukresearchgate.netresearchgate.netnih.govnih.gov For example, in the synthesis of this compound, an acetonide-protected diol moiety in the hydroxyacid–proline (HA1–Pro2) dipeptide is converted to an epoxide after macrocyclization. researchgate.net The stereochemistry of this epoxide is crucial, with the (S)-configuration being determined for natural this compound. bris.ac.ukresearchgate.netnih.gov

The total synthesis of epi-destruxin E, a diastereomer of this compound, has also been achieved using similar methods, allowing for comparative biological evaluations. bris.ac.ukresearchgate.netresearchgate.netnih.gov

The table below summarizes key aspects of the macrolactonization methods used in this compound synthesis:

Method TypeReagents UsedConditionsOutcomeReference
Macrolactonization2-methyl-6-nitrobenzoic anhydride (MNBA), 4-(dimethylamino)pyridine N-oxide (DMAPO)High dilution (e.g., 3 mM, 6 mM)Smooth formation of macrolactone, moderate yield, prevents dimerization bris.ac.uknii.ac.jpresearchgate.netnih.govnih.gov
Precursor SynthesisSolid-phase peptide synthesis (SPPS)DIC/HOBt or PyBroP/DIEA, weakly acidic cleavageCyclization precursor in moderate yield researchgate.netnih.govnih.gov
Precursor SynthesisSolution-phase synthesisOsmium-catalyzed diastereoselective dihydroxylation, Cbz-protected amino acidsGram-scale synthesis of key components researchgate.netnih.gov

Computational Design and Prediction of Novel Analogues

Computational approaches are increasingly integrated into peptide research, offering valuable tools for the design and prediction of novel analogues. While specific detailed computational design protocols for this compound analogues are not extensively highlighted, the broader field of peptide therapeutic design benefits from such methods. cnr.it

Computational permeability prediction algorithms, which consider the known or calculated 3D conformations of cyclic peptides, have been used to interpret permeability results. researchgate.net This suggests that computational methods can aid in understanding how structural modifications influence physical properties crucial for biological activity. Furthermore, the 3D structures of fungal metabolites, including this compound, are available from databases like PubChem and can be optimized using specialized software. innovareacademics.in This capability allows for computational analysis of their structures, which can inform the design of new analogues by predicting how changes might affect their interactions and properties. Such computational insights contribute to a more rational design of novel this compound analogues, complementing traditional synthetic and biological evaluation efforts. cnr.iteps2024.com

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Biological Activity of Destruxin E

Insecticidal Activity: Mechanistic Elucidation

The insecticidal properties of Destruxin E are the result of its interference with multiple, critical physiological and biochemical processes within the target insect. These mechanisms range from direct interaction with cellular components to the disruption of systemic functions like immunity and neuro-muscular coordination.

The primary targets of this compound at the molecular level are crucial for maintaining cellular homeostasis and function. Research has identified several key targets:

Ion Channels: this compound is known to affect ion channels, particularly calcium channels, in insect muscle cell membranes. nih.govcore.ac.uksci-hub.se This interaction disrupts the normal flow of ions, leading to depolarization of the muscle membrane. core.ac.uk

V-ATPase: Vacuolar-type H+-ATPase (V-ATPase) has been identified as a significant target for this compound. nih.govajbasweb.comjst.go.jpbris.ac.uknih.gov V-ATPases are essential for acidifying various intracellular compartments and are involved in processes like receptor-mediated endocytosis and protein degradation. bris.ac.uk Inhibition of V-ATPase by this compound disrupts these vital cellular functions. nih.govajbasweb.com The stereochemistry of the epoxide moiety in this compound is critical for its potent V-ATPase inhibitory activity. jst.go.jpbris.ac.uknih.gov

Calcium Channels: A primary mode of action for this compound is the opening of calcium (Ca2+) channels in insect muscle membranes. nih.govcore.ac.uksci-hub.se This leads to an influx of extracellular Ca2+, causing sustained muscle contraction and subsequent paralysis. core.ac.uksci-hub.seplos.org This effect appears to be direct, as it occurs even when neuromuscular transmission is blocked. core.ac.uk Studies have shown a significant, albeit late, influx of calcium in insect cells exposed to this compound. nih.gov

This compound triggers a cascade of events at the cellular level, ultimately leading to cell death.

Apoptosis Induction: this compound is a potent inducer of apoptosis, or programmed cell death, in insect cells. nih.govoup.com This is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.gov The induction of apoptosis appears to be a key component of its cytotoxic effects. nih.govplos.org

Mitochondrial Dysfunction: A critical step in the apoptotic pathway induced by this compound is the disruption of mitochondrial function. nih.gov Treatment with this compound leads to a significant depolarization of the mitochondrial membrane, a hallmark of the intrinsic apoptosis pathway. nih.gov This collapse of the mitochondrial membrane potential is a crucial event leading to cell death. nih.gov

This compound has been shown to interfere with the fundamental processes of macromolecular synthesis, further contributing to its toxicity. It has been reported to inhibit the synthesis of DNA, RNA, and proteins in insect cells. nih.goviiarjournals.orgacs.org This broad-spectrum inhibition of essential biosynthetic pathways severely compromises cell viability and function.

The most immediate and visible effect of this compound on many insect species is a profound neurotoxic response.

Tetanic Paralysis: Upon injection, this compound causes immediate tetanic paralysis, characterized by sustained and uncontrolled muscle contraction. nih.govcore.ac.ukresearchgate.net This is a direct result of the toxin's action on muscle membrane depolarization through the opening of calcium channels. core.ac.uksci-hub.se

Following the initial tetanic phase, a state of flaccid paralysis often occurs as the muscles become completely relaxed and unresponsive. core.ac.ukresearchgate.net

This compound is a potent suppressor of the insect immune system, which facilitates the establishment and proliferation of the producing fungus. oup.compnas.orgasm.org

Hemocytes: this compound has significant cytotoxic effects on hemocytes, the primary immune cells in insects. oup.comnih.gov It induces ultrastructural alterations in plasmatocytes and granular hemocytes, which appear to be linked to disturbances in cellular calcium balance. nih.govmdpi.com These changes can impair the function of these crucial immune cells. mdpi.complos.org

Phagocytic Activity: The ability of hemocytes to engulf and destroy foreign invaders, a process known as phagocytosis, is compromised by this compound. oup.commdpi.comsemanticscholar.org

Antimicrobial Peptides: The production of antimicrobial peptides (AMPs), a key component of the humoral immune response, can be suppressed by destruxins. oup.com

Prophenoloxidase (proPO) Cascade: The prophenoloxidase (proPO) cascade is a critical defense mechanism in insects, leading to melanization and encapsulation of pathogens. Destruxins have been shown to inhibit the proPO cascade, thereby weakening this important immune response. oup.comresearchgate.netunimore.it

While highly toxic, some insect populations have evolved mechanisms to counteract the effects of this compound.

Detoxification: The primary mechanism of resistance appears to be detoxification, where the insect metabolizes the toxin into less harmful compounds. pnas.org The ability to detoxify destruxins varies among insect species, which may explain differences in susceptibility. pnas.orguni-goettingen.de For example, locusts appear to have more efficient detoxification mechanisms compared to some lepidopteran species. pnas.org This suggests a co-evolutionary arms race between destruxin-producing fungi and their insect hosts. semanticscholar.org

Interactive Data Tables

Table 1: Molecular Targets of this compound in Insects

TargetMechanism of ActionKey EffectsReferences
V-ATPase Inhibition of proton pumping activity.Disruption of cellular acidification, endocytosis, and protein degradation. nih.govajbasweb.comjst.go.jpbris.ac.uknih.gov
Calcium Channels Direct or indirect opening of channels.Increased intracellular Ca2+, muscle membrane depolarization. nih.govcore.ac.uksci-hub.senih.gov
Ion Channels (General) Disruption of normal ion flow.Depolarization of cell membranes. nih.govcore.ac.uk

Table 2: Cellular Effects of this compound on Insect Cells

Cellular ProcessEffect of this compoundObserved PhenomenaReferences
Apoptosis InductionChromatin condensation, formation of apoptotic bodies. nih.govplos.orgoup.com
Mitochondrial Function DysfunctionDepolarization of mitochondrial membrane. nih.gov
Macromolecular Synthesis InhibitionReduced synthesis of DNA, RNA, and proteins. nih.goviiarjournals.orgacs.org

Table 3: Effects of this compound on Insect Immune Responses

Immune ComponentEffect of this compoundMechanismReferences
Hemocytes Cytotoxicity, altered morphology.Disruption of calcium balance. oup.comnih.govmdpi.commdpi.complos.org
Phagocytosis InhibitionImpaired hemocyte function. oup.commdpi.comsemanticscholar.org
Prophenoloxidase Cascade InhibitionWeakened melanization and encapsulation response. oup.comresearchgate.netunimore.it
Antimicrobial Peptides SuppressionReduced humoral immune response. oup.com

Effects on Insect Immune Responses (e.g., hemocytes, phagocytic activity, antimicrobial peptides, prophenol oxidase cascade)

Molluscicidal Activity: Mode of Action Studies

Research into the precise molluscicidal mode of action of this compound is an area of ongoing investigation. However, studies on other chemical molluscicides provide insights into potential mechanisms that may be relevant. For instance, some molluscicides act as cholinesterase inhibitors, leading to overstimulation of the nervous system and eventual death of the snail. ekb.eg Other compounds work by disrupting ion channels, such as sodium channels, which causes continuous nerve impulse transmission, tremors, and ultimately, mortality. ekb.eg The toxicity of certain plant-derived molluscicides has been attributed to mechanisms like cell membrane rupture, reduction in heart rate, and alterations in cellular homeostasis by affecting enzyme activities. scielo.br While the specific pathways for this compound are not yet fully elucidated, it is plausible that its molluscicidal effects could involve similar disruptions of fundamental physiological processes in snails.

Antifungal Activity: Mechanistic Insights

This compound exhibits notable antifungal properties, and research has begun to uncover the mechanisms behind this activity. mdpi.com

Fungal Cell Wall and Membrane Disruption

The structural integrity of the fungal cell is a key target for antifungal agents. While direct evidence for this compound's effect on the fungal cell wall is still emerging, the known mechanisms of other antifungal compounds produced by beneficial fungi, such as hydrolytic enzymes like chitinases and glucanases, involve the degradation of the primary structural polysaccharides of the pathogenic fungi's cell wall. mdpi.com This action disrupts spore germination and lyses the germ tubes and hyphae. mdpi.com Given that this compound is a secondary metabolite of fungi known for their antagonistic properties, it is conceivable that it contributes to a broader strategy of disrupting the physical defenses of competing fungi. mdpi.com

Inhibition of Essential Fungal Enzymes

The inhibition of vital enzymes is a critical mechanism of antifungal action. Research has shown that destruxins can act as inhibitors of vacuolar-type H+-ATPase (V-ATPase). oncotarget.commdpi.comrothamsted.ac.uk V-ATPases are crucial for a variety of cellular processes in fungi, including maintaining the pH of intracellular compartments. While some studies have shown that this compound has little effect on the V-ATPase from certain insect midguts, it did inhibit the V-ATPase from mung bean at a concentration of 10 μM. rothamsted.ac.uk This suggests that the inhibitory effect of this compound on V-ATPase may be species-specific. The disruption of such a fundamental enzyme would have significant consequences for fungal cell function and survival.

Effects on Fungal Growth and Spore Germination

The antifungal activity of this compound manifests in the inhibition of fungal growth and the prevention of spore germination. cropj.com In one study, extracts containing various natural compounds demonstrated a complete inhibitory effect on both mycelial growth and spore germination of the fungus Aspergillus flavus. cropj.com While this study did not isolate this compound, it highlights a common mechanism of antifungal agents. The ability to halt both the vegetative growth and the reproductive cycle of pathogenic fungi is a key aspect of its efficacy as an antifungal compound. This inhibition is likely the result of the combined effects of cell wall and membrane disruption and enzyme inhibition.

Antiproliferative/Cytotoxic Activity (In Vitro, Mechanistic Focus)

This compound has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in laboratory settings. oncotarget.comnih.govresearchgate.netresearchgate.net Its mechanisms of action are multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

Cell Cycle Arrest Mechanisms in Cancer Cell Lines

A key mechanism of this compound's anticancer activity is its ability to induce cell cycle arrest, preventing cancer cells from proliferating. nih.govresearchgate.net This arrest has been observed at different phases of the cell cycle depending on the cell line being studied. researchgate.netresearchgate.net

In some cancer cell lines, this compound causes an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov For example, in CaCo-2 colon cancer cells, treatment with this compound led to a concentration-dependent increase in the proportion of cells in the G0/G1 phase. nih.gov This G0/G1 arrest is often associated with a significant reduction in the levels of cyclin D1, a key protein that promotes the transition from the G1 to the S phase of the cell cycle. oncotarget.comnih.gov Research has shown that this compound can decrease the levels of cyclin D1 mRNA, leading to reduced protein expression. nih.gov This downregulation of cyclin D1 is a prominent effect of this compound and correlates with the extent of growth inhibition. nih.gov

In other cancer cell lines, such as HCT116 colon cancer cells, this compound has been shown to induce an S-phase arrest. nih.gov This indicates that the specific phase of cell cycle arrest can be cell-type dependent.

The following table summarizes the effects of this compound on cell cycle progression in different cancer cell lines.

Interactive Table

Table 1: Effect of this compound on Cell Cycle Arrest in Cancer Cell Lines

Cell LineEffect on Cell CycleKey Molecular ChangesCitation
rasREF (v-Ki-ras-expressed pMAM-ras-REF)G1 phase arrestDecreased levels of cyclin D1, cyclin A, p27(Kip1), and hyperphosphorylated Rb nih.gov
CaCo-2 (colon cancer)G0/G1 phase arrestIncreased proportion of cells in G0/G1 phase by 17% at the highest concentration nih.gov
HCT116 (colon cancer)S-phase arrestIndependent of cellular p21 status nih.gov

Table of Mentioned Compounds

Interactive Table

Induction of Programmed Cell Death Pathways

This compound has been shown to induce programmed cell death, primarily through the intrinsic mitochondrial apoptotic pathway. nih.govnih.gov This process involves a series of molecular events that lead to the dismantling of the cell from within, a crucial mechanism for its anticancer potential. nih.gov

Intrinsic Mitochondrial Apoptotic Pathway:

Studies on human colon cancer cells (HCT116) have demonstrated that this compound triggers apoptosis by targeting the mitochondria. nih.gov After a 48-hour exposure, this compound causes a significant depolarization of the mitochondrial membrane, a critical step in this pathway. nih.gov This disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors into the cytoplasm. scielo.br

Key observations supporting the role of the intrinsic pathway include:

Mitochondrial Membrane Depolarization: Treatment with this compound leads to a collapse of the mitochondrial membrane potential. For instance, at a concentration of 0.5 µM, the percentage of cells with depolarized mitochondria increased to 22%, compared to 8% in untreated cells. nih.gov

Nuclear Morphology Changes: Following treatment, cancer cells exhibit classic signs of early apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.gov At a 0.5µM concentration, these features were observed at a rate 17 times higher than in control cells. nih.gov

Death Receptor Pathway:

While the intrinsic pathway appears to be the primary mechanism for this compound, research on the broader family of destruxins suggests that the extrinsic, or death receptor pathway, can also be involved in their apoptotic effects. researchgate.netunivie.ac.at This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC). wikipedia.org For other destruxins, this has been shown to involve the Fas-associated death domain (FADD). univie.ac.atresearchgate.net However, the specific involvement of the death receptor pathway in this compound-induced apoptosis requires further direct investigation.

Caspase-Mediated Apoptosis:

The execution of apoptosis is carried out by a family of proteases called caspases. This compound has been found to activate this caspase cascade. nih.govmdpi.com

Key findings include:

Caspase-7 Activation: Western blot analyses have shown a concentration-dependent increase in cleaved (active) caspase-7 in response to this compound treatment. nih.gov

PARP Cleavage: A weak cleavage of poly (ADP-ribose) polymerase (PARP), a substrate for executioner caspases, has also been observed, further indicating caspase activity. nih.gov

Interestingly, this compound can induce the activation of apoptotic caspases even before significant mitochondrial membrane depolarization is detected, suggesting a complex interplay of signaling events. nih.govmdpi.comresearchgate.net

Table 1: Effects of this compound on Apoptotic Markers in HCT116 Colon Cancer Cells

MarkerObservationConcentrationTime PointReference
Mitochondrial Membrane DepolarizationIncreased percentage of cells with collapsed potential0.5 µM48 hours nih.gov
Apoptotic Body Formation17-fold increase compared to control0.5 µM48 hours nih.gov
Cleaved Caspase-7Concentration-dependent increaseNot specified24 hours nih.gov
PARP CleavageWeak cleavage observedNot specified24 hours nih.gov

Modulation of Signal Transduction Pathways

This compound exerts its biological effects by interfering with key signal transduction pathways that regulate cell growth, survival, and proliferation. The PI3K/Akt and Wnt/β-catenin pathways are notable targets.

PI3K/Akt Pathway:

The phosphoinositide-3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and is often dysregulated in cancer. Research has shown that the cytotoxicity of this compound is associated with the inhibition of this pathway. nih.govnih.govresearchgate.net By suppressing the PI3K/Akt pathway, this compound can diminish pro-survival signals within cancer cells, thereby contributing to its apoptotic effects. nih.gov This inhibition is a shared characteristic among several destruxin derivatives, highlighting its importance in their anticancer mechanism. mdpi.com

Wnt/β-catenin Pathway:

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers, including colorectal cancer. nih.govmdpi.com While direct studies on this compound's effect on this pathway are less detailed, research on other destruxins, such as Destruxin B, has demonstrated potent inhibitory effects on the Wnt/β-catenin pathway. univie.ac.atnih.gov This inhibition involves the downregulation of β-catenin and its transcriptional activity, leading to decreased expression of target genes like cyclin D1 and c-myc, which are involved in cell proliferation. nih.gov Given the structural similarities and overlapping biological activities, it is plausible that this compound may also modulate this pathway.

Table 2: Impact of Destruxins on Key Signaling Pathways

PathwayEffect of DestruxinsKey Molecules AffectedReference
PI3K/AktInhibitionAkt nih.govnih.govresearchgate.net
Wnt/β-cateninInhibition (demonstrated for Destruxin B)β-catenin, Tcf4 univie.ac.atnih.gov

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. This compound has demonstrated promising anti-angiogenic properties by directly targeting endothelial cells. nih.govnih.gov

Inhibition of Migration and Tube Formation of Endothelial Cells:

Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can inhibit key steps in the angiogenic process at non-toxic or low-toxic concentrations. nih.gov

Inhibition of Cell Migration: In vitro wound healing assays, also known as scratch assays, have shown that this compound significantly impedes the migration of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF). nih.gov

Inhibition of Tube Formation: this compound also effectively inhibits the ability of endothelial cells to form the tube-like structures that are the foundation of new blood vessels. nih.gov

These anti-angiogenic effects, combined with its cytotoxic properties against cancer cells, make this compound a compound with multifaceted anticancer potential. nih.gov

Table 3: Anti-Angiogenic Activities of this compound

Angiogenic ProcessCell TypeObservationReference
Cell MigrationHUVECInhibition of VEGF-induced migration nih.gov
Tube FormationHUVECInhibition of capillary-like structure formation nih.gov

Disturbance of Intracellular Redox Balance

A distinguishing feature of this compound's anticancer activity is its ability to disturb the intracellular redox balance, a mechanism not as prominently observed with other destruxins like A and B. nih.govnih.gov This interference with the balance between reactive oxygen species (ROS) and antioxidants contributes significantly to its potent cytotoxic effects. nih.govmdpi.com

Studies have indicated that the enhanced activity of this compound is mediated through the generation of ROS. nih.gov This is supported by observations that the effects of this compound can be reversed by radical scavengers. nih.gov The induction of oxidative stress by this compound can damage cellular components and activate stress-response pathways that ultimately lead to cell death. nih.govmdpi.com In some cancer cell lines, this compound has been shown to induce ROS production, which in turn activates apoptotic caspases. mdpi.com This disturbance of the redox balance appears to be a key factor that differentiates the potency of this compound from other members of its family. mdpi.com

Immunomodulatory Activity (Mechanistic, beyond insects)

The immunomodulatory activities of destruxins have been noted, primarily in the context of their insecticidal action where they can suppress the host's immune response. mdpi.com However, evidence is emerging for their effects on mammalian immune responses as well.

Modulation of Cytokine Production (if identified)

While extensive research on the specific effects of this compound on cytokine production in mammalian systems is limited, related studies provide some insights. A study investigating a cluster of mycotoxins, including Destruxin B, found that it could increase the release of the pro-inflammatory cytokine Interleukin-8 (IL-8) in lung cells. researchgate.net Given the structural and functional similarities among destruxins, it is possible that this compound may also modulate the production of certain cytokines, potentially influencing the tumor microenvironment. However, more direct research is needed to specifically identify the cytokines modulated by this compound and the underlying mechanisms.

Effects on Immune Cell Activation and Proliferation (e.g., osteoclast morphological changes)

This compound, a cyclic hexadepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae, demonstrates significant immunomodulatory and antiproliferative activities. nih.govjst.go.jp Its effects are particularly notable in the context of insect cellular immunity and in the regulation of mammalian bone cells, specifically osteoclasts. The compound's influence extends to various immune-related cells, where it can induce morphological changes, inhibit proliferation, and disrupt key cellular functions.

In mammalian systems, a significant body of research has focused on the effects of this compound on osteoclasts, which are large, multinucleated cells of the monocyte-macrophage lineage responsible for bone resorption. niph.go.jpfrontiersin.org this compound has been identified as a potent inhibitor of the bone-resorbing activity of osteoclasts. jst.go.jpniph.go.jp This inhibition is not due to cytotoxicity at effective concentrations but is rather achieved by inducing profound and reversible morphological changes. jst.go.jpnii.ac.jp

Studies on osteoclast-like multinuclear cells (OCLs) have revealed that this compound directly induces a disruption of the cellular architecture necessary for bone resorption. niph.go.jp Specifically, it causes the disassembly of the F-actin rings, which are crucial cytoskeletal structures for osteoclasts to attach to the bone surface and carry out resorption. niph.go.jp This disruption leads to a loss of the polarized morphology characteristic of active osteoclasts. niph.go.jp The effects are reversible; upon removal of this compound, the cells can regain their normal morphology and function. niph.go.jp

The table below summarizes key findings from studies on the morphological effects of this compound on osteoclast-like cells (OCLs).

Study FocusCell TypeKey FindingsReference
Morphological Changes Osteoclast-like multinuclear cells (OCLs)Induces reversible morphological changes, inhibiting bone-resorbing activity without affecting cell viability. jst.go.jp
Actin Ring Disruption Polarized OCLsDirectly induces the disruption of actin rings; F-actins become distributed throughout the cytoplasm. niph.go.jp
Time-Dependent Effects OCLsAt 0.1 µM, this compound took 8 hours to induce morphological changes in over 90% of OCLs. niph.go.jp
Structure-Activity Relationship OCLsThe N-methyl-alanine residue and the epoxide group in the side chain are crucial for inducing morphological changes. jst.go.jpnii.ac.jp

Furthermore, research has explored the structure-activity relationship of this compound to understand the molecular basis of its effects on osteoclasts. These studies have determined that specific structural features, such as the N-methyl-alanine residue and the (S)-epoxide moiety in the α-hydroxy acid side chain, are critical for its potent activity. jst.go.jpnii.ac.jpnih.gov Modifications to these parts of the molecule can significantly decrease its ability to induce morphological changes in osteoclasts. nii.ac.jpnih.gov

Beyond osteoclasts, this compound has been shown to affect other cells of the macrophage lineage. For instance, it inhibits the accumulation of lipid droplets in J774 macrophages, suggesting an interference with processes related to foam cell formation. ahajournals.orgjci.orgjst.go.jp This indicates a broader activity on macrophage functions beyond those directly related to immunity. While much of the research on the antiproliferative effects of this compound has been conducted in the context of cancer cells, showing potent activity in the nanomolar range against cell lines like HCT116, this action is linked to the induction of apoptosis and inhibition of signaling pathways such as the PI3K/Akt pathway. nih.govnih.gov These mechanisms could potentially be relevant to its effects on the proliferation of non-cancerous cells as well.

The molecular mechanisms underlying the immunosuppressive effects of destruxins in insects involve the Rel/NF-κB signaling pathway, a cornerstone of innate immunity. mdpi.combiorxiv.org Destruxin A has been shown to influence the expression of genes regulated by this pathway in silkworm cells. mdpi.com In mammalian osteoclasts, differentiation is heavily dependent on the RANKL-induced activation of NF-κB and other signaling pathways like MAPKs. nih.govaging-us.com While direct evidence linking this compound to the NF-κB pathway in osteoclasts is still emerging, its ability to disrupt RANKL-induced osteoclastogenesis suggests a potential interference with these critical signaling cascades. niph.go.jpnih.gov

Structure Activity Relationship Sar of Destruxin E and Analogues

Correlating Structural Features with Insecticidal Efficacy

Destruxins are well-documented for their insecticidal properties, acting as virulence factors against various insect species researchgate.net. Among the identified destruxin derivatives, destruxin A has garnered significant attention due to its potent insecticidal activity researchgate.net. While the precise SAR for insecticidal efficacy of destruxin E itself is less detailed in general literature compared to other activities, insights can be drawn from studies on destruxins as a class and the importance of specific structural elements.

This compound is composed of five amino acids: proline, isoleucine, N-methyl-valine (MeVal), N-methyl-alanine (MeAla), and β-alanine, along with an epoxide-containing α-hydroxy acid tohoku.ac.jp. Modifications to these amino acid residues can significantly alter biological activity. Recent studies on N-desmethyl and N-methyl analogues of this compound have explored the impact of N-methylation on its backbone and its subsequent effects on biological activity, particularly in osteoclast morphology modulation researchgate.netnih.gov. The presence of N-methyl groups, such as in N-methyl-alanine and N-methyl-valine, contributes to the specific conformation of the cyclodepsipeptide.

The epoxide moiety within the structure of this compound is a critical determinant of its biological activity. The stereochemistry of the chiral center at this epoxide has been definitively determined to be (S) researchgate.netresearchgate.netnih.gov. This specific (S)-epoxide configuration is paramount for its potent V-ATPase inhibitory activity. Research indicates that natural this compound, possessing the (S)-epoxide, exhibits a V-ATPase inhibitory activity that is approximately 10-fold greater than that of its diastereomer, epi-destruxin E researchgate.nettohoku.ac.jpresearchgate.netnih.gov. This highlights the stereospecificity required for optimal biological function.

The macrocyclic ring conformation of this compound plays a pivotal role in its biological potency. X-ray single crystal structure analysis of this compound (1a) has revealed a stable three-dimensional (3D) structure characterized by an s-cis amide bond at the N-methyl-valine (MeVal) and N-methyl-alanine (MeAla) moiety nih.gov. Furthermore, two crucial intramolecular hydrogen bonds are present: one between the NH of β-alanine and the carbonyl oxygen of isoleucine ((β-Ala)NH•••OC(Ile)), and another between the NH of isoleucine and the carbonyl oxygen of β-alanine ((Ile)NH•••OC(β-Ala)) nih.gov. These structural elements are essential for constraining the conformation of the macrocyclic peptide backbone, which directly correlates with its potent biological activity, including its effects on osteoclast morphology nih.gov. Analogues that exhibit multiple conformers in solution tend to be less active, emphasizing the importance of a constrained and specific conformation for activity nih.gov.

Role of Epoxide Moiety and Stereochemistry (e.g., (S)-epoxide)

SAR for Antifungal Activity (if identified)

While destruxins are produced by entomopathogenic fungi, and some general antimicrobial activities have been noted for other compounds, specific structure-activity relationships for the antifungal activity of this compound itself have not been extensively identified in the provided literature.

SAR for Antiproliferative Activity in Specific Cell Lines

This compound demonstrates significant antiproliferative activity against various human cancer cell lines, often at nanomolar concentrations, making it generally more potent than destruxin A and B nih.govresearchgate.net.

Antiproliferative Activity of Destruxin Derivatives (IC₅₀ values) nih.gov

CompoundKB-3-1 (µM)A549 (µM)CaCo-2 (µM)HCT116 (µM)
Destruxin A6.14---
Destruxin B3.64---
This compound0.0670.22 researchgate.net0.05 researchgate.net0.04 researchgate.net

Note: IC₅₀ values for Destruxin A and B are after 48h exposure; for this compound, values are generally lower and effects can be seen earlier nih.gov. Specific IC₅₀ values for A549, CaCo-2, and HCT116 for this compound are cited from a different source researchgate.net.

The mechanism of its antiproliferative action involves several cellular pathways:

Cell Cycle Imbalance: this compound, along with A and B, causes an imbalance in cell cycle distribution nih.gov.

Apoptosis Induction: Its cytotoxic effects are largely independent of p53 but are reduced by p21 and bax deletion, indicating an intrinsic apoptosis induction mechanism nih.gov.

PI3K/Akt Pathway Inhibition: The anticancer activity is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt pathway nih.gov.

Redox Balance Disturbance: Specifically for this compound (but not A and B), its anticancer activity involves the disturbance of the intracellular redox balance nih.gov.

V-ATPase Inhibition: The antiproliferative effects of destruxins, including this compound, are also linked to their inhibitory effects on vacuolar-type H+-ATPase (V-ATPase), a promising target in cancer therapy tohoku.ac.jpresearchgate.net.

SAR for Osteoclast Morphology Modulation

This compound and destruxin B effectively inhibit pit formation by osteoclast-like multinucleated cells (OCLs) without impacting their differentiation or survival nih.gov. They induce reversible morphological changes in OCLs in a dose-dependent manner by disrupting actin rings and preventing the formation of prominent clear zones and ruffled borders nih.gov. This compound demonstrates higher potency in this activity compared to destruxin B.

Effective Concentrations for Osteoclast Morphology Modulation nih.gov

CompoundEffective Concentration Range (µM)
This compound0.01 - 0.05
Destruxin B0.2 - 1

The structural features crucial for this activity include the s-cis amide bond at the N-methyl-valine (MeVal) and N-methyl-alanine (MeAla) moiety, and the two intramolecular hydrogen bonds ((β-Ala)NH•••OC(Ile) and (Ile)NH•••OC(β-Ala)). These elements are vital for maintaining the constrained conformation of the macrocyclic peptide backbone, which is directly responsible for its potent activity in modulating osteoclast morphology nih.gov. Analogues lacking this specific conformation are significantly less active nih.gov.

Computational Approaches to SAR Modeling (e.g., QSAR, Docking)

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a crucial role in elucidating the structure-activity relationships (SAR) of complex natural products like destruxins. These methods provide insights into how structural modifications influence biological activity and can predict interactions with biological targets, thereby guiding the design of novel analogues with improved properties.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (protein or receptor) when bound to form a stable complex. This method is instrumental in understanding the binding modes, identifying key interacting residues, and estimating binding affinities, which are critical for SAR analysis.

While direct docking studies specifically detailing this compound's interaction with a wide array of targets are less extensively reported in the immediate literature, studies on closely related destruxins, such as Destruxin A, provide valuable insights into the general applicability of this approach for the destruxin family. For instance, molecular docking simulations have been employed to investigate the binding affinity of Destruxin A (DA) with six aminoacyl tRNA synthetases (ARSs) in Bombyx mori (silkworm). The docking scores for DA with these ARSs ranged from -7.49 to -9.23 kcal/mol. These studies suggested a consistent interaction mode where DA settled into a binding pocket through hydrogen bonds with specific amino acid residues, including Asparagine (Asn), Arginine (Arg), Histidine (His), Lysine (Lys), and Tyrosine (Tyr) of the ARSs. This interaction was further supported by experimental evidence showing DA's effect on protein synthesis and downregulation of ARSs in Bombyx mori cells. nih.gov

Furthermore, molecular docking has been utilized in broader investigations of entomopathogenic fungal secondary metabolites, including this compound, to assess their potential interactions with human xenobiotic detoxification enzymes such as acetylcholine (B1216132) esterase, cytochrome P450, and glutathione (B108866) S-transferase. Such studies aim to understand the potential effects of these metabolites on human biological systems, even though specific detailed binding data for this compound in these contexts are not always highlighted in the summarized findings. innovareacademics.in

The insights gained from docking studies, even when applied to analogues, underscore the importance of specific structural features in mediating biological activity. For instance, the stable three-dimensional (3D) structure of this compound, characterized by an s-cis amide bond at the MeVal–MeAla moiety and two intramolecular hydrogen bonds, has been elucidated through X-ray single crystal analysis. These conformational constraints are considered crucial for its potent biological activity, and computational docking can further explore how these structural elements contribute to target binding. researcher.life

Table 1: Representative Molecular Docking Scores for Destruxin A with Bombyx mori Aminoacyl tRNA Synthetases

Protein Target (PDB ID)LigandDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
BmAlaRSDestruxin A-8.08Asn, Arg, His, Lys, Tyr
BmCysRSDestruxin A-8.11Asn, Arg, His, Lys, Tyr
BmMetRSDestruxin A-9.23Asn, Arg, His, Lys, Tyr
BmValRSDestruxin A-7.49Asn, Arg, His, Lys, Tyr
BmIleRSDestruxin A-8.25Asn, Arg, His, Lys, Tyr
BmGluProRSDestruxin A-8.09Asn, Arg, His, Lys, Tyr

Note: In an interactive format, this table could allow users to sort by columns or click on protein targets for more detailed binding site visualizations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. By quantifying structural features (molecular descriptors) and correlating them with observed activities, QSAR models can predict the activity of new or untested compounds and provide a deeper understanding of the structural requirements for activity.

While general QSAR software packages like DEREK, HAZARDEXPERT, TOPKAT, or the OECD QSAR Toolbox are available for predicting the toxicity of secondary metabolites, their specific predictive ability for fungal secondary metabolites, including destruxins, has not been extensively evaluated in the public domain. oecd.org These tools can be helpful in identifying potential hazards of chemicals by analyzing their structural characteristics. oecd.org

For this compound, direct, detailed QSAR studies leading to predictive models are less frequently highlighted in the literature compared to specific experimental SAR findings. However, the principles of QSAR are implicitly applied when evaluating the impact of structural modifications on activity. For example, studies have shown that even slight chemical changes in destruxin structures can lead to significant differences in their inhibitory effects. Notably, the formation of an epoxy ring in the structure of this compound was observed to nullify its inhibitory effect in an insect cell-based impedance spectroscopy assay, highlighting a critical SAR insight that could be further explored and quantified through QSAR methodologies. researchgate.net

The understanding of this compound's conformational preferences, derived from techniques like X-ray crystallography, provides a strong foundation for future QSAR studies. These conformational insights, such as the role of intramolecular hydrogen bonds in constraining the macrocyclic peptide backbone, are crucial molecular descriptors that can be incorporated into QSAR models to better predict and explain the biological activities of this compound and its analogues. researcher.life

Ecological Roles and Environmental Interactions of Destruxin E

Role in Fungal Pathogenesis and Virulence (e.g., Metarhizium virulence)

Destruxins (DTXs), including Destruxin E, are cyclodepsipeptides produced by entomopathogenic fungi such as Metarhizium anisopliae and Metarhizium robertsii nih.govnih.govplos.orgresearchgate.netcdnsciencepub.comresearchgate.net. These compounds are considered important virulence factors for Metarhizium species nih.govscispace.com. Their mode of action involves inducing flaccid paralysis and visceral muscle contraction in insects, potentially by targeting Ca2+ channels and vacuolar-type ATPase nih.gov.

DTXs contribute to fungal propagation within insects by suppressing both cellular and humoral immune responses of the host nih.govscispace.comasm.org. Research indicates a correlation between destruxin production and fungal host specificity, with toxigenic Metarhizium species (those that produce DTXs) demonstrating the ability to infect and kill a broader range of insect orders compared to non-toxigenic species, which exhibit narrower host ranges nih.gov.

However, the precise role of destruxins in virulence can vary depending on the specific host and inoculation method. Some studies have shown that Metarhizium robertsii mutants with disrupted destruxin synthetase genes can be as virulent as wild-type strains when conidia are topically applied to larvae of insects such as Spodoptera exigua, Galleria mellonella, and Tenebrio molitor plos.orgresearchgate.net. This suggests that other virulence factors also contribute to pathogenicity scispace.com. Furthermore, a negative correlation has been observed between insect immune responses like melanization and encapsulation, and the level of destruxin production by fungi scispace.com. Highly virulent M. robertsii strains, characterized by high destruxin production, may not induce significant reactive oxygen species (ROS) generation in insect hemolymph, unlike less virulent strains scispace.com.

Table 1: Destruxin Production and Virulence in Metarhizium Isolates

Metarhizium IsolateDestruxin Production (DTXs A, B, E) in submerged culture (mg/g dry weight mycelium)Larval Mortality (Day 5, low concentration)Virulence Implication
ARSEF 1449High (specific values not provided in snippet)91.67% ± 8.33 se (Tenebrio)Highly virulent
ARSEF 3643High (specific values not provided in snippet)90.63% ± 9.38 se (Tenebrio)Highly virulent
ARSEF 724No production detected45% ± 22.5 se (Tenebrio)Less virulent
ARSEF 324, 760, 1448, 1882, 1883, 3479, 3918No production detected(Data not specified)Non-toxigenic/Lower virulence
P-72 (High Virulence)High (implied)Suppresses ROS in plasma (Galleria)Highly virulent
Mak-1 (Low Virulence)Low (implied)Increases ROS in plasma (Galleria)Less virulent

Note: Data compiled from various sources plos.orgscispace.comresearchgate.net. Specific quantitative values for all isolates and DTXs were not uniformly available across snippets.

Interkingdom Communication and Chemical Ecology

Metarhizium species exhibit a dual lifestyle, functioning both as insect pathogens and as endophytes within plants asm.org. Destruxins represent a significant class of metabolites secreted by Metarhizium species, and their role in plant interactions is an area of ongoing research asm.org. These compounds are known to deter insect herbivory, suggesting a direct involvement in plant-insect chemical ecology asm.org.

The intricate relationship between fungi and plants, leading to a beneficial association, involves the exchange of complex chemical cues that facilitate interkingdom communication asm.org. While not exclusively attributed to this compound, the production of various DTX analogs by Metarhizium species during co-culture with plants like bean (Phaseolus vulgaris) and corn (Zea mays) highlights their participation in this chemical dialogue asm.org. The diversity and quantity of DTXs produced vary among Metarhizium species, with insect generalists typically producing a wider array and higher amounts of DTXs compared to insect specialists asm.org. This variability suggests that destruxins contribute to the ecological specialization and adaptive strategies of these fungi in diverse environments.

Persistence and Degradation in Environmental Matrices (e.g., enzymatic degradation, thermal stability)

Destruxins, including this compound, are not indefinitely persistent in the environment; they undergo decomposition relatively quickly after the death of the insect host researchgate.net. This degradation is largely attributed to the activity of hydrolytic enzymes present within the insect cadavers researchgate.net. The rate of this decomposition appears to be independent of the specific host or the type of soil and its associated biota researchgate.net.

This compound, in particular, is known for its instability researchgate.netpnas.orgnih.gov. Studies have shown that elevated temperatures, even slightly above 4°C, can accelerate the breakdown rate of this compound in the absence of enzymes, indicating its susceptibility to thermal degradation researchgate.netnih.gov. A significant degradation product identified is this compound diol, which can result from a non-enzymatic degradation process researchgate.netpnas.orgnih.gov. In agricultural contexts, such as maize crops, this compound has demonstrated a notable loss of recovery, leading to its exclusion from quantitative analysis in this plant matrix due to its instability acs.org.

Endophytic Association with Plants and Effect on Herbivory

Metarhizium species, including those capable of producing destruxins, can establish endophytic associations within various plant species asm.orgresearchgate.netmdpi.comcabidigitallibrary.orgrevista-agroproductividad.org. This symbiotic relationship often confers a protective benefit to the plant, leading to a reduction in the growth and performance of herbivorous insects, particularly polyphagous and sucking pests mdpi.com.

Crucially, destruxins, including this compound, have been detected in plants endophytically colonized by Metarhizium isolates researchgate.net. For instance, DTXs were found in cowpea plants (Vigna unguiculata) colonized by M. robertsii ARSEF 2575 12 days post-fungal inoculation, although they were not detected in cucumber under similar conditions, highlighting plant-specific colonization and metabolite production researchgate.net. Furthermore, Destruxin A has been detected in the larvae of Spodoptera littoralis and nymphs of B. tabaci after they fed on tomato and melon leaves that were endophytically colonized by M. brunneum cabidigitallibrary.org. This direct transfer of the toxin from the endophyte-colonized plant to the herbivore underscores the role of destruxins in mediating plant defense against herbivory cabidigitallibrary.orgrevista-agroproductividad.org. The ability to colonize plant roots is a characteristic observed in both insect generalist and specialist Metarhizium species asm.org.

Table 2: Detection of Destruxins in Endophytically Colonized Plants

Plant SpeciesMetarhizium IsolateDestruxin DetectedTime Post-InoculationReference
CowpeaM. robertsii ARSEF 2575DTXs A, B, E12 days researchgate.net
CucumberM. robertsii ARSEF 2575Not detected12 days researchgate.net
TomatoM. brunneumDestruxin A (in feeding insects)(Not specified for detection in plant) cabidigitallibrary.org
MelonM. brunneumDestruxin A (in feeding insects)(Not specified for detection in plant) cabidigitallibrary.org

Methodologies for Destruxin E Research

Analytical Techniques for Isolation and Quantification

The purification and quantification of Destruxin E from complex mixtures, such as fungal culture broths, rely on a combination of powerful analytical methods.

Chromatographic techniques are fundamental to the separation of this compound from other metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase configuration with a C18 column, is a cornerstone for the separation and quantification of this compound. pnas.orgembrapa.brresearchgate.nettandfonline.com Gradient elution systems, often involving acetonitrile (B52724) and water, are optimized to achieve high resolution of different destruxins. researchgate.nettandfonline.com The use of a photodiode array (PDA) detector allows for monitoring at specific wavelengths, such as 215 nm, which is characteristic for peptide bonds. pnas.orgresearchgate.net HPLC methods have been developed to be sensitive, robust, and fast, with low limits of detection. swansea.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification. pnas.org Nano-scale HPLC/electrospray ionization mass spectrometry (HPLC/ESI-MS) can distinguish between this compound and its isoforms based on retention time and fragmentation patterns. nih.gov This technique is essential for profiling destruxins in crude extracts and confirming their presence in various fungal species. pnas.orgresearchgate.net

Silica (B1680970) Gel Chromatography: Silica gel column chromatography is frequently used as a primary purification step for crude extracts of destruxins. embrapa.brajbasweb.com It serves to separate major classes of compounds before further purification by methods like HPLC. embrapa.brajbasweb.com In some protocols, the extract is loaded onto a silica gel column and eluted with solvent mixtures of increasing polarity, such as chloroform-methanol gradients. ajbasweb.com

Ion-Exchange Chromatography: This technique has been employed in the isolation scheme of destruxins, contributing to the purification process by separating compounds based on their charge. ajbasweb.com

Mass spectrometry (MS) is indispensable for the structural confirmation and identification of this compound and its degradation products.

Tandem Mass Spectrometry (MS/MS): MS/MS is used to elucidate the fragmentation pathways of this compound, providing structural information. researchgate.net Automated 'data-dependent' MS/MS analysis, which utilizes characteristic neutral losses during fragmentation, is particularly effective for confirming the presence of specific destruxins within a complex mixture. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are critical for determining the elemental composition of this compound and its metabolites. researchgate.net This high level of accuracy helps to distinguish between compounds with very similar molecular weights.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS has been historically used for the characterization of purified destruxin fractions. researchgate.nettandfonline.comresearchgate.net It has also been applied to demonstrate the in vivo detoxification of this compound in insects by identifying its metabolites directly from biological samples without extensive purification. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a key technique for the definitive structural elucidation of this compound. pnas.orgscribd.com NMR data provides detailed information about the connectivity of atoms within the molecule, allowing for the complete determination of its complex cyclic structure. pnas.orgresearchgate.net

Mass Spectrometry (e.g., MS/MS, HRMS, FAB-MS)

Bioassays for Activity Profiling (Mechanistic Focus)

To understand the biological effects of this compound, a variety of bioassays are utilized, focusing on its mechanisms of action at the cellular and organismal levels.

These assays investigate the effects of this compound on specific cellular processes.

Cell Cycle Analysis: Studies have shown that this compound can arrest the cell cycle in the G1 phase in certain cell lines, such as v-Ki-ras-expressed pMAM-ras-REF cells. nih.gov This effect is often correlated with a decrease in the levels of key cell cycle proteins like cyclin D1. nih.gov In other cancer cell models, like the CaCo-2 cell line, this compound has been observed to induce G0/G1 cell cycle arrest. researchgate.net

Apoptosis Assays: this compound has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov Morphological changes associated with apoptosis, such as nuclear condensation, can be visualized using staining techniques like DAPI. nih.gov Mechanistic studies have revealed that this compound can activate apoptotic caspases, sometimes preceding mitochondrial membrane depolarization, and may interfere with signaling pathways like PI3K/Akt. researchgate.net

Enzyme Inhibition Assays: A significant mechanism of action for some destruxins is the inhibition of vacuolar-type H+-ATPase (V-ATPase). nih.govlktlabs.com While Destruxin B is a known V-ATPase inhibitor, the broader family, including this compound, is studied for similar activities that could underlie their biological effects. nih.govlktlabs.com

Osteoclast Morphological Change Assays: this compound has been shown to have profound effects on the morphology of osteoclasts, the cells responsible for bone resorption. nih.govniph.go.jp It inhibits the formation of actin rings, clear zones, and ruffled borders, which are essential structures for osteoclast function. nih.govniph.go.jpniph.go.jp These morphological changes are dose-dependent and reversible, suggesting a direct effect on the osteoclast cytoskeleton. niph.go.jpniph.go.jp

Ion Channel Studies: Research indicates that this compound can affect ion channels in insect cells. ontosight.airesearchgate.net Specifically, it has been shown to activate calcium channels in insect muscle, leading to depolarization of the muscle membrane. sci-hub.se This disruption of ion balance is a key aspect of its insecticidal activity. researchgate.netsci-hub.se

These assays assess the toxicological effects of this compound on insects, with a focus on understanding the physiological mechanisms.

Mortality and Sublethal Effects: Bioassays are conducted on various insect species, such as Galleria mellonella, Pieris brassicae, and locusts, to determine the mortality rates and sublethal effects of this compound. nih.govnih.govoup.com These assays often involve injecting or orally administering the compound and recording mortality over time. pnas.orgoup.com this compound has been shown to be a potent insecticide, with its toxicity varying between different insect species. oup.comcabidigitallibrary.org

Hemocyte Studies: this compound has significant effects on insect immune cells, known as hemocytes. nih.govsemanticscholar.org It can induce ultrastructural alterations in plasmatocytes and granular hemocytes and affect the cell surface of granulocytes. nih.gov Studies have shown that destruxins can damage the encapsulation and phagocytosis functions of hemocytes, thereby suppressing the insect's immune response. semanticscholar.orgnih.gov This immunosuppressive effect is believed to aid in fungal pathogenesis. pnas.org

Physiological Malfunctions: The insecticidal action of this compound is linked to specific physiological disruptions. A primary effect is the induction of tetanic paralysis due to sustained muscle contraction, which is caused by the depolarization of muscle membranes through the activation of calcium channels. sci-hub.secore.ac.uk This leads to a loss of muscle function and contributes to the insect's death.

Fungal Growth Inhibition Assays (for antifungal activity)

This compound, a secondary metabolite produced by entomopathogenic fungi such as Metarhizium robertsii, has been investigated for its role in the antagonistic activity of its producing organism against various phytopathogenic fungi. mdpi.com Research has demonstrated that M. robertsii strains capable of producing destruxins, including this compound, can suppress the growth and development of plant pathogens. mdpi.com

**Table 1: Antifungal Activity of Destruxin-Producing *Metarhizium robertsii***

Antagonistic Strain Major Destruxins Produced Target Phytopathogen Observed Effect
Metarhizium robertsii An1 This compound, Destruxin A Fusarium oxysporum Growth suppression mdpi.com
Metarhizium robertsii An1 This compound, Destruxin A Fusarium graminearum Growth suppression mdpi.com
Metarhizium robertsii An1 This compound, Destruxin A Botrytis cinerea Growth suppression mdpi.com

Molecular Biology Techniques for Biosynthesis Studies

The elucidation of the biosynthetic pathway of this compound and its analogs has been significantly advanced by modern molecular biology techniques. These methods allow researchers to identify, characterize, and manipulate the genes responsible for producing these complex metabolites.

Gene Cloning and Expression

The genetic foundation for destruxin synthesis lies within a specific gene cluster. Researchers have identified a large 23,792-bp gene in Metarhizium robertsii that is essential for destruxin production. researchgate.netnih.gov This gene, named destruxin synthetase (DXS or DtxS1), encodes a nonribosomal peptide synthetase (NRPS). researchgate.netpnas.org

The DtxS1 gene is characterized by six complete NRPS modules, a structure that is consistent with the assembly-line logic of synthesizing the six-component structure of destruxins (one α-hydroxy acid and five amino acids). researchgate.netnih.govpnas.org The cloning of this gene was guided by its homology to known NRPS genes. researchgate.net Subsequent expression studies, both in vitro and in vivo, have shown that the expression levels of the DtxS1 gene correlate with the timing and quantity of destruxin production, starting at low levels in early growth phases and increasing over time. nih.gov Further analysis of the gene cluster revealed other key enzymes, including a cytochrome P450 (DtxS2), an aldo-keto reductase (DtxS3), and an aspartic acid decarboxylase (DtxS4), which are involved in modifying the core structure to produce the variety of destruxin analogs, including this compound. pnas.org The cytochrome P450 enzyme, DtxS2, is responsible for converting Destruxin B into other derivatives like this compound through a series of reactions. pnas.org

Mutagenesis and Genetic Engineering (e.g., gene deletion)

To definitively confirm the function of the cloned genes, researchers employ genetic engineering techniques, most notably targeted gene deletion. researchgate.net By creating knockout mutants, scientists can observe the effect of a gene's absence on the organism's metabolic output.

Agrobacterium tumefaciens-mediated transformation (ATMT) is a standard technique used to create these mutations in fungi like Metarhizium. researchgate.netnih.gov In studies on this compound biosynthesis, the DtxS1 gene was targeted for disruption. researchgate.netpnas.org The resulting mutants, in which the DtxS1 gene was knocked out, were completely unable to produce any destruxins, including this compound, when compared to the wild-type and control strains. researchgate.netnih.gov This provided conclusive evidence that the DtxS1 nonribosomal peptide synthetase is indispensable for the biosynthesis of the entire family of destruxin depsipeptides. researchgate.netannualreviews.org These gene deletion experiments are crucial for verifying the function of genes within a biosynthetic cluster and for understanding the specific contribution of each enzyme to the final structure of metabolites like this compound. pnas.org

Table 2: Key Genes in this compound Biosynthesis

Gene Encoded Protein Function in Destruxin Biosynthesis Technique for Functional Verification
dtxS1 (DXS) Nonribosomal Peptide Synthetase (NRPS) Assembles the core hexadepsipeptide backbone. researchgate.netpnas.org Gene cloning, expression analysis, gene deletion. researchgate.netnih.govpnas.org
dtxS2 Cytochrome P450 Converts Destruxin B into other analogs, including this compound, via oxidation reactions. pnas.org Gene deletion. pnas.org
dtxS3 Aldo-keto reductase Involved in providing the initial substrate for the assembly line. pnas.org Gene deletion. pnas.org
dtxS4 Aspartic acid decarboxylase Provides the β-alanine substrate for the final assembly step. pnas.org Gene deletion. pnas.org

Computational Chemistry and Bioinformatics Tools (e.g., molecular networking, QSAR)

Computational and bioinformatic approaches are integral to modern natural product research, enabling the rapid identification of novel compounds, prediction of bioactivity, and understanding of genetic regulation.

In the study of this compound, feature-based molecular networking (FBMN) has been a powerful tool for metabolomic profiling. asm.org This technique, often utilizing platforms like the Global Natural Products Social Molecular Networking (GNPS), analyzes liquid chromatography-tandem mass spectrometry (LC-MS/MS) data to cluster structurally related molecules. asm.org Researchers have used FBMN to identify a wide array of destruxin analogs, including this compound, from cultures of different Metarhizium species. asm.org This approach allows for the visualization of the diversity of destruxins produced under various conditions and can reveal previously unidentified or novel destruxin-like compounds. asm.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. cabidigitallibrary.orgmdpi.com For destruxins, QSAR helps to understand how variations in the amino acid residues and the α-hydroxy acid side chain affect their potency. cabidigitallibrary.org It has been suggested through such analyses that the epoxy group present in the side chain of this compound is a key feature that increases its insecticidal potency compared to other analogs like Destruxin D, which has a less active COOH group. cabidigitallibrary.org QSAR models can be used to predict the bioactivity of newly designed or discovered destruxin analogs, guiding the synthesis of compounds with potentially enhanced properties. mdpi.com

A suite of other bioinformatics tools is essential for studying the biosynthesis of this compound. Gene expression profiling through digital gene expression (DGE) analysis and quantitative real-time PCR (qRT-PCR) helps quantify the transcription levels of biosynthetic genes like dtxS1. semanticscholar.orgplos.orgnih.gov Genome analysis tools are used to identify and annotate entire gene clusters responsible for secondary metabolite production. researchgate.netnumberanalytics.com Furthermore, pathway analysis databases such as GO and KEGG are employed to understand the broader biological functions and regulatory networks connected to the expression of destruxin-related genes and their impact on host organisms. frontiersin.org

Table 3: Application of Computational and Bioinformatics Tools in this compound Research

Tool/Technique Application in this compound Research References
Molecular Networking (GNPS) Identification and profiling of this compound and its analogs in fungal extracts. asm.org asm.orgresearchgate.net
QSAR Correlating the epoxy group of this compound with its high biological activity; predicting potency of new analogs. cabidigitallibrary.org cabidigitallibrary.orgmdpi.com
DGE / qRT-PCR Quantifying the expression of destruxin biosynthetic genes. semanticscholar.orgplos.orgnih.gov
Genome Assembly/Analysis Identifying the dtx gene cluster within the fungal genome. researchgate.netnumberanalytics.com
GO / KEGG Pathway Analysis Functional annotation of genes and understanding their roles in cellular processes and toxicity responses. frontiersin.org

Potential Applications and Future Research Directions for Destruxin E

Development as Biopesticides: A Mechanistic and Ecological Perspective

Destruxin E's potential as a biopesticide is rooted in its unique mode of action against various insect pests. ontosight.airesearchgate.net Unlike conventional neurotoxic insecticides, destruxins primarily function as potent immunosuppressants in insects. nih.govpnas.org

From a mechanistic standpoint, this compound disrupts the insect's defense systems. It is recognized to target the insect's immune system, causing damage to hemocytes, which are the primary immune cells in insects. nih.gov This action includes suppressing critical immune responses like phagocytosis and the expression of antimicrobial peptides. nih.govpnas.org By crippling the insect's cellular and humoral immunity, this compound facilitates the colonization and proliferation of its producing fungus, Metarhizium, leading to the eventual death of the host insect. pnas.org Ecologically, this specific mode of action suggests that this compound could offer a more targeted approach to pest control with potentially fewer off-target effects compared to broad-spectrum chemical pesticides. The production of toxins like this compound by entomopathogenic fungi is a key virulence factor that enhances their pathogenicity. frontiersin.orgnih.gov

Integration into Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. lallemandplantcare.comepa.gov Chemical controls are used only when needed and with a focus on minimizing risks. epa.gov

This compound, as a biopesticide, is well-suited for inclusion in IPM programs. semanticscholar.org Its distinct immunosuppressive mode of action provides a valuable alternative to conventional chemical pesticides, which primarily target the nervous system. nih.govmdpi.com This difference is crucial for managing and delaying the development of pesticide resistance in pest populations. lallemandplantcare.com In an IPM framework, this compound could be used in rotation with other control agents, both biological and chemical, to maintain their effectiveness. lallemandplantcare.comcabidigitallibrary.org Because biopesticides based on entomopathogenic fungi are often multi-site and non-specific in their action, they significantly reduce the likelihood of insects developing resistance. lallemandplantcare.com

Formulation Innovations for Enhanced Delivery (mechanistic)

The field efficacy of a biopesticide is highly dependent on its formulation. For compounds like this compound, which are produced by fungi, formulation innovations are aimed at protecting the active agent and improving its delivery to the target pest. While much research focuses on the fungal spores themselves, the principles apply to the delivery of their toxic metabolites.

Lead Compound for Agrochemicals: Novel Modes of Action

The discovery of new insecticidal modes of action is critical for sustainable agriculture, largely due to the widespread issue of pest resistance to existing chemical classes. bohrium.com this compound represents a promising lead compound for the development of a new class of insecticides because its mechanism of action is fundamentally different from most synthetic pesticides. nih.govmdpi.com

By targeting the insect immune system, this compound offers a new vulnerability to exploit. nih.gov Its complex cyclic peptide structure serves as a natural template for synthetic chemistry. Researchers can use this structure as a starting point to design and synthesize novel analogues with improved properties, such as greater potency, enhanced stability, or a more selective activity spectrum. The multi-target nature of destruxins within insect cells may also offer advantages in managing resistance compared to single-target drugs. bohrium.com

Therapeutic Lead Compound Potential (Mechanistic Basis for Drug Discovery, Pre-clinical Focus)

Beyond its agricultural applications, the unique biological activities of this compound have positioned it as a lead compound in preclinical research for human therapeutics, particularly in the fields of oncology and bone disease. pnas.org

Anticancer Drug Discovery (mechanistic targeting of pathways like V-ATPase, PI3K/Akt, cell cycle, apoptosis)

Preclinical studies have revealed that this compound exhibits potent anticancer activity through multiple mechanisms, making it a subject of interest for drug discovery. nih.gov

V-ATPase Inhibition: One of the key mechanisms is the inhibition of Vacuolar H+-ATPase (V-ATPase). oncotarget.commdpi.com V-ATPases are proton pumps that help maintain the acidic environment of organelles like lysosomes and are often overexpressed in cancer cells, contributing to tumor invasion and drug resistance. spandidos-publications.com By inhibiting V-ATPase, this compound can disrupt cellular pH homeostasis. oncotarget.com This inhibition has been shown to overcome chemoresistance mediated by anti-apoptotic proteins like Bcl-xL, restoring a caspase-independent apoptotic pathway. mdpi.comnih.gov

PI3K/Akt Pathway Inhibition: this compound has been shown to inhibit the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and growth, and its over-activation is a hallmark of many cancers. mdpi.com By suppressing the PI3K/Akt pathway, this compound can halt pro-survival signals and curb cancer cell proliferation. nih.gov

Cell Cycle and Apoptosis: The compound can induce an imbalance in the cell cycle distribution in cancer cells. nih.gov Furthermore, its cytotoxicity is associated with the induction of intrinsic apoptosis, the cell's programmed death mechanism. nih.govoncotarget.com

The table below summarizes the key mechanistic targets of this compound in cancer cells based on preclinical findings.

Mechanistic Target/PathwayRole in CancerEffect of this compound
V-ATPase Maintains acidic microenvironment, promotes invasion, contributes to chemoresistance. spandidos-publications.comInhibition, disruption of pH, overcoming chemoresistance. oncotarget.commdpi.comnih.gov
PI3K/Akt Pathway Promotes cell survival, proliferation, and growth. mdpi.comInhibition of the pathway, leading to reduced proliferation. nih.gov
Cell Cycle Regulates cell division; dysregulation leads to uncontrolled proliferation.Causes imbalance in cell cycle distribution. nih.gov
Apoptosis Programmed cell death; often evaded by cancer cells.Induction of the intrinsic apoptotic pathway. nih.govoncotarget.com

Anti-Osteoporosis Agents (mechanistic basis for bone-resorbing activity inhibition)

Osteoporosis is a disease characterized by excessive bone resorption by cells called osteoclasts. nih.gov this compound has demonstrated potential as a lead compound for anti-osteoporosis agents by directly targeting the function of these cells. pnas.org

The primary mechanism involves the inhibition of the bone-resorbing activity of osteoclasts. amegroups.org This is achieved by inducing a disorder of the morphological structures in polarized osteoclasts. um.es For an osteoclast to resorb bone, it must form a specialized, highly organized structure at the bone surface. This compound disrupts this organization.

A crucial molecular target underlying this effect is the osteoclast's V-ATPase. um.esnih.gov Osteoclasts rely heavily on V-ATPases to pump protons into the space between the cell and the bone, creating a highly acidic microenvironment. nih.govum.esmdpi.com This acid dissolves the mineral component of the bone. By inhibiting V-ATPase, this compound blocks this essential acidification step, thereby preventing bone resorption. amegroups.org This specific inhibitory action on a key process in osteoclast function makes it an attractive candidate for the development of new anti-resorptive therapies.

The table below details the mechanistic action of this compound on osteoclasts.

Target/ProcessRole in Bone ResorptionMechanistic Effect of this compound
Osteoclast Morphology Polarized structure with a ruffled border is essential for resorption.Induces disorder in the morphological structure.
V-ATPase Pumps protons to create an acidic environment that dissolves bone mineral. nih.govum.esInhibition of the V-ATPase proton pump, preventing acidification. nih.gov
Bone Resorption The overall process of breaking down bone tissue.Direct inhibition of the bone-resorbing activity of osteoclasts. amegroups.org

Antiviral Properties (mechanistic studies, e.g., Hepatitis B virus)

This compound, along with other destruxins, has demonstrated notable antiviral activity, particularly against the Hepatitis B virus (HBV). Research into its mechanism of action indicates that it can suppress key viral processes.

Studies have shown that a crude mixture of destruxins, which includes this compound, effectively inhibits the replication of HBV-DNA and reduces the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells. The crude destruxin mixture exhibited IC50 values of approximately 1.2 µg/ml for HBV-DNA replication and 1.4 µg/ml for HBsAg and HBeAg production. nih.gov The primary mechanism of this inhibition appears to be at the level of viral gene expression, as the transcription of viral mRNA was significantly suppressed in the presence of these compounds. nih.gov

Further in vivo studies using the duck hepatitis B virus (DHBV) model, a close relative of human HBV, have corroborated these findings. When DHBV-infected ducks were treated with crude destruxins, a marked reduction in serum DHBV-DNA levels was observed. nih.gov This suggests that the antiviral effects observed in cell cultures translate to a living organism model.

The antiviral properties are not limited to crude extracts. Purified Destruxin A, B, and E have all been shown to have a strong suppressive effect on HBV replication in human hepatoma cells. nih.gov Specifically, Destruxin B has been found to reversibly suppress HBsAg gene expression at the mRNA level in a concentration-dependent manner, without causing cytotoxicity to the host cells. nih.gov While the precise molecular target within the viral life cycle is still under investigation, the collective evidence points towards the inhibition of viral gene transcription and subsequent protein production as the core mechanism of this compound's anti-HBV activity. nih.govnih.gov

Exploring Novel Biological Activities and Targets

Beyond its well-documented insecticidal and antiviral properties, research has begun to uncover a range of other biological activities for this compound, suggesting it may interact with multiple cellular targets. These findings open up new avenues for its potential application in various fields. ontosight.aijst.go.jp

One of the most significant novel activities identified is its potent cytotoxic effect against various cancer cell lines. jst.go.jp For instance, this compound has shown strong inhibitory effects on human cancer cells, highlighting its potential as a lead compound for anticancer drug development. jst.go.jp The mode of action for its anticancer effects is multifaceted, potentially involving the induction of apoptosis through both mitochondrial and death receptor pathways. oncotarget.com

Another promising area of research is the effect of this compound on bone metabolism. It has been observed to reversibly inhibit the bone-resorbing activities of osteoclasts, the cells responsible for bone breakdown. jst.go.jpnii.ac.jp This is achieved by inducing morphological changes in the osteoclasts without affecting their viability, a unique mode of action compared to many existing inhibitors that lead to cell death. jst.go.jp This specific activity suggests that this compound could be a candidate for developing novel treatments for osteoporosis. jst.go.jpnii.ac.jp The underlying mechanism is linked to the inhibition of V-ATPase, an enzyme crucial for the function of osteoclasts. jst.go.jpnii.ac.jp

Destruxins, in general, are also known to have immunodepressant effects in insects, causing changes to their immune cells (hemocytes) and affecting cellular immune responses like phagocytosis. semanticscholar.orgresearchgate.net This activity is thought to be an indirect result of its ability to open calcium channels, leading to an influx of Ca2+ ions. semanticscholar.org

Biological ActivityTarget/MechanismPotential Application
Cytotoxicity Induces apoptosis in cancer cells (e.g., KB-31, HCT116, A549) jst.go.jpAnticancer therapeutics jst.go.jp
Anti-resorptive Reversibly inhibits osteoclast function by inducing morphological changes jst.go.jpnii.ac.jpOsteoporosis treatment jst.go.jpnii.ac.jp
Immunosuppression Affects insect hemocyte morphology and function semanticscholar.orgresearchgate.netResearch tool, potential immunosuppressant

Sustainability and Environmental Considerations in Production (ecological, not safety)

The production of this compound, primarily through fermentation of entomopathogenic fungi like Metarhizium spp., presents several ecological considerations. A key aspect is the potential for utilizing renewable and sustainable resources as substrates for fungal growth and metabolite production.

Research has focused on using lignocellulosic biomass, such as Miscanthus, as a low-cost and abundant feedstock for this compound production. researchgate.net This approach aligns with the principles of a circular bioeconomy, converting agricultural residues into valuable bioproducts. The process often involves a pretreatment of the biomass to improve the availability of sugars for the fungus, followed by fermentation. researchgate.net This not only reduces the reliance on more expensive, food-based culture media but also provides a method for valorizing agricultural waste.

The production method itself, submerged fermentation, is a scalable and controllable process. From an ecological standpoint, this method can be optimized to minimize resource consumption, such as water and energy. The fungi used for production, like Metarhizium robertsii, are naturally occurring soil microorganisms, which raises considerations about their ecological role. whiterose.ac.uk The use of native, non-genetically modified strains can be an important factor in the environmental profile of the production process. The entire production system, from substrate sourcing to fermentation and extraction, can be designed to be part of a sustainable biorefinery concept. researchgate.net

Challenges and Opportunities in this compound Research

Overcoming Production Bottlenecks and Yield Improvement

A significant challenge in the broader application of this compound is its relatively low production yield from natural fungal fermentation. jst.go.jp However, considerable research efforts are focused on overcoming these bottlenecks through various optimization strategies.

One successful approach involves the optimization of fermentation conditions. Controlling parameters such as pH and aeration rate has been shown to dramatically increase yields. For example, maintaining the pH at a specific level (e.g., pH 4.0 or 6.0) in bioreactor cultivations can lead to substantially higher production of this compound compared to uncontrolled pH conditions. nih.govgigvvy.com Similarly, adjusting the aeration rate in airlift or stirred-tank bioreactors has a direct impact on the final yield. gigvvy.com

Another key strategy is the manipulation of the culture medium composition. The choice of carbon and nitrogen sources is critical, with sources like maltose (B56501) and peptone being identified as effective for destruxin production. dss.go.th Furthermore, the addition of specific precursors or enhancers to the medium has yielded positive results. The supplementation with antioxidants, such as menadione (B1676200) (Vitamin K3), has been reported to significantly enhance the production of this compound, potentially by stimulating biosynthetic pathways. nih.gov The use of pre-treated lignocellulosic biomass like Miscanthus as a substrate has also proven to be a highly efficient method for improving yields. researchgate.net

StrategyMethodReported Yield Improvement
pH Control Maintaining pH at 4.0 in a 5-L bioreactorYield of 454.6 mg/L, nearly 30-fold higher than no pH control nih.gov
Antioxidant Addition 0.015% menadione in shaker flasks220.4 mg/L compared to 90.2 mg/L in control nih.gov
Substrate Optimization Using pre-treated Miscanthus334.8 mg/L of this compound researchgate.net
Aeration Control 1.5 vvm in bubble column mode with pH controlNearly 700.0 mg/L of Destruxin B (as an example for the class) gigvvy.com

These strategies, along with genetic and metabolic engineering of the producing fungal strains, represent significant opportunities to make this compound production more economically viable for various applications. mdpi.com

Addressing Resistance Development in Target Organisms

The potential for target organisms, whether insect pests or pathogenic microbes, to develop resistance to this compound is a critical consideration for its long-term efficacy. While this compound is a natural compound, evolutionary pressure can lead to the selection of resistant populations.

Studies on acquired resistance to destruxins in human colon carcinoma cells have provided insights into potential mechanisms. One identified mechanism involves the alteration of the plasma membrane's rigidity through enhanced endogenous cholesterol synthesis. oncotarget.com This change is believed to reduce the ionophoric activity of destruxins, which rely on interacting with the cell membrane. oncotarget.com This suggests that target organisms could potentially evolve resistance by modifying the composition and physical properties of their cell membranes.

In the context of insects, resistance to entomopathogenic fungi and their toxins can be multifaceted. Insects can develop enhanced immune responses or detoxification mechanisms. plos.org For instance, an insect population under selective pressure from a fungus might evolve a more robust cuticle or enhanced activity of detoxification enzymes that can metabolize or sequester the toxin. plos.orgdntb.gov.ua Research has shown that insects can develop specific resistance to one species of entomopathogenic fungus but not another, indicating that the resistance mechanisms can be highly targeted. plos.org Understanding these potential pathways, such as metabolic resistance mediated by detoxifying enzymes, is crucial for developing strategies to mitigate resistance, such as using this compound in combination with other control agents or in rotational programs. dntb.gov.ua

Q & A

Q. Basic Research Focus

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimize extraction protocols (e.g., solid-phase extraction) to isolate this compound from cell lysates. Use deuterated internal standards for quantification .
  • Bioactivity Assays: Pair LC-MS with v-ATPase inhibition assays to correlate concentration with functional effects. Normalize data using ATP6V1B2 mutant controls to confirm specificity .

How should researchers design experiments to address contradictory cytotoxicity data for this compound across cell lines?

Advanced Research Focus
Contradictions often arise from genetic heterogeneity or variable v-ATPase expression. To resolve this:

  • Stratify Cell Lines: Group cell lines by ATP6V1B2 expression levels (via qRT-PCR or Western blot) and compare EC50 values .
  • Dose-Response Curves: Use 8–12 concentration points with triplicate technical replicates. Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in Prism) to quantify variability .
  • Meta-Analysis: Aggregate published cytotoxicity data (e.g., CCLE or GDSC databases) and perform multivariate regression to identify confounding factors (e.g., hypoxia or nutrient stress) .

What experimental strategies can elucidate the role of this compound in modulating immune responses?

Q. Advanced Research Focus

  • Co-Culture Systems: Combine primary immune cells (e.g., T cells or macrophages) with cancer cells treated with sublethal this compound doses. Measure cytokine secretion (e.g., IL-6, TNF-α) via multiplex ELISA .
  • Single-Cell RNA Sequencing: Profile immune cell populations in tumor microenvironments post-treatment to identify pathways like NF-κB or autophagy .
  • In Vivo Validation: Use syngeneic mouse models with ATP6V1B2 knockouts to isolate v-ATPase-dependent immune effects .

How can researchers optimize this compound delivery to overcome poor bioavailability in in vivo models?

Q. Advanced Research Focus

  • Nanoformulation: Encapsulate this compound in pH-sensitive liposomes to enhance tumor targeting. Characterize release kinetics using dialysis membranes under simulated physiological conditions .
  • Pharmacokinetic Profiling: Conduct LC-MS/MS time-course studies in plasma and tissues. Calculate AUC and half-life to refine dosing regimens .
  • Toxicogenomics: Apply RNA-seq to liver/kidney tissues post-administration to identify off-target effects and adjust formulations .

What statistical approaches are critical for analyzing this compound’s synergistic effects with other anticancer agents?

Q. Advanced Research Focus

  • Combination Index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1) across dose matrices. Validate with Bliss independence models .
  • High-Throughput Screening: Pair this compound with FDA-approved drugs in 384-well plates. Use automated microscopy (e.g., IncuCyte) for real-time apoptosis/necrosis tracking .
  • Machine Learning: Train random forest models on synergy datasets to predict effective drug combinations based on genomic features (e.g., ATP6V1B2 mutation status) .

How can researchers reconcile discrepancies in reported mechanisms of this compound-induced apoptosis?

Q. Advanced Research Focus

  • Mechanistic Deconvolution: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map temporal changes in apoptotic pathways (e.g., caspase-3 activation vs. Bcl-2 suppression) .
  • Live-Cell Imaging: Use FRET-based caspase biosensors to track activation kinetics in single cells .
  • Genetic Rescue: Overexpress anti-apoptotic proteins (e.g., Bcl-xL) in ATP6V1B2 mutants to test pathway dependencies .

What quality control measures are essential for ensuring reproducibility in this compound studies?

Q. Basic Research Focus

  • Compound Verification: Validate this compound purity (>95%) via HPLC-UV and NMR. Batch-test for endotoxins using LAL assays .
  • Strict Cell Line Authentication: Perform STR profiling and mycoplasma testing quarterly .
  • Data Transparency: Publish raw viability data, curve-fitting parameters, and instrument settings (e.g., plate reader gain) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.